



Application Notes and Protocols for PRDX3 Antibody in Western Blotting

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Compound of Interest

Compound Name: PRDX3(103-112), human

Cat. No.: B12383313

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These application notes provide a detailed guide for the use of antibodies targeting Peroxiredoxin-3 (PRDX3) in Western Blotting applications. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Note: The following information is based on commercially available PRDX3 antibodies. No specific data was found for an antibody targeting the PRDX3(103-112) epitope.

Introduction

Peroxiredoxin-3 (PRDX3) is a mitochondrial-localized antioxidant enzyme belonging to the peroxiredoxin family.[1][2][3] It plays a crucial role in cellular defense against oxidative stress by detoxifying hydrogen peroxide (H₂O₂), thereby maintaining mitochondrial integrity and redox homeostasis.[1][4] PRDX3 expression is implicated in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PRDX3 has been observed in several types of cancer, where it can contribute to tumor progression and chemoresistance.[1][2][5]

Data Presentation

The following tables summarize quantitative data for the use of PRDX3 antibodies in Western Blotting, compiled from various sources.

Table 1: Recommended Antibody Dilutions & Reagents



Parameter	Recommendation	Source(s)
Primary Antibody Dilution	1:500 - 1:30,000	[6][7][8][9][10][11]
Secondary Antibody Dilution	1:3,000 - 1:10,000	[6][7][8][12]
Protein Lysate Amount	20 - 30 μg per lane	[7][8][13]
Blocking Buffer	3-5% non-fat dry milk or BSA in TBST	[6][7][8][14]
Primary Antibody Incubation	Overnight at 4°C or 1.5 hours at room temperature	[7][9][11]

Table 2: Positive Control Recommendations

Cell Line / Tissue	Description	Source(s)
HeLa	Human cervical cancer cell line	[7][9][15]
MCF-7	Human breast cancer cell line	[7][15]
HepG2	Human liver cancer cell line	[15]
A549	Human lung cancer cell line	[7]
HEK293	Human embryonic kidney cell line	[7]
Rat Brain Tissue		[7][12]
Rat Liver Tissue		[7]
Mouse Brain Tissue		[7]
Mouse Liver Tissue		[7][15]
Human Colon Tissue		[8]

Expected Molecular Weight: ~26-28 kDa[7]

Experimental Protocols Western Blot Protocol for PRDX3



This protocol provides a general guideline for detecting PRDX3 in cell lysates and tissue homogenates. Optimization may be required for specific antibodies and experimental conditions.

1. Sample Preparation:

- Cell Lysates:
 - Culture cells to the desired confluency.
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Tissue Homogenates:
 - Homogenize fresh or frozen tissue in RIPA buffer with protease and phosphatase inhibitors using a tissue homogenizer.
 - Follow steps 1.5-1.7 from the cell lysate protocol.

2. SDS-PAGE and Protein Transfer:

- Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load 20-30 μg of protein per lane onto a 12% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.



 Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer apparatus.

3. Immunoblotting:

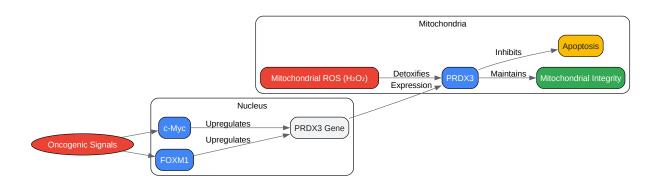
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the primary PRDX3 antibody at the recommended dilution (see
 Table 1) in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution (see Table 1) in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations PRDX3 Signaling and Function



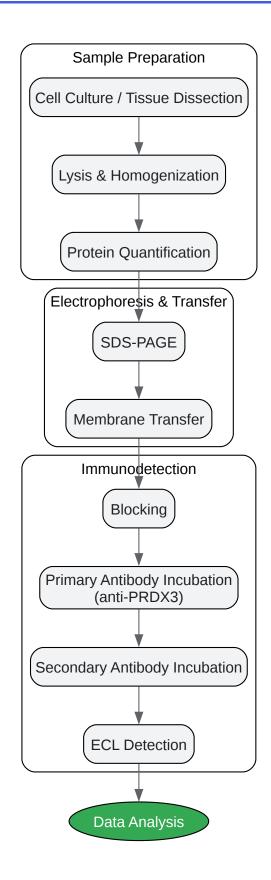


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Caption: PRDX3's role in mitochondrial homeostasis and its regulation.

Western Blot Experimental Workflow





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Caption: A streamlined workflow for Western Blotting analysis.



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